![molecular formula C21H21N3O3 B2625313 N1-(4-甲基苄基)-N2-(2-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)草酰胺 CAS No. 898454-65-4](/img/structure/B2625313.png)
N1-(4-甲基苄基)-N2-(2-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-methylbenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
BenchChem offers high-quality N1-(4-methylbenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-methylbenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和潜在应用
合成路线和化学转化
合成与目标化合物类似的衍生物涉及复杂的化学转化,为创造具有潜在杀菌活性的化合物提供了途径。例如,吡咯并[3,2,1-ij]喹啉-4-酮的衍生物已被合成,表明具有特定生物活性的化合物具有创造潜力 (Kappe & Kappe, 2009)。类似地,四氢-4H-吡咯并[3,2-c]喹啉-4-酮和二氢-1H-苯并[b]氮杂菲已得到有效合成,展示了这些化合物适用于各种应用的适应性 (Porashar et al., 2022)。
多态改性
这一化学类别的某些衍生物具有很强的利尿特性,并且已在不同的多态形式中被发现,表明它们在高血压治疗中的潜在用途 (Shishkina et al., 2018)。这表明这些化合物在医学应用中具有结构上的多功能性和功能上的适应性。
抗菌活性
合成用于治疗全身感染的吡咯喹啉衍生物证明了它们的显着抗菌特性。这包括对革兰氏阳性菌和革兰氏阴性菌的有效活性,表明它们作为新型抗菌剂的潜力 (Ishikawa et al., 1990)。
利尿和抗炎活性
已证明吡咯并[3,2,1-ij]喹啉的衍生物具有利尿和抗炎活性,表明它们在治疗需要此类药理作用的疾病中的效用 (Ukrainets et al., 2007)。
属性
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13-4-6-14(7-5-13)12-22-20(26)21(27)23-17-9-15-3-2-8-24-18(25)11-16(10-17)19(15)24/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUSHBKMVVNUOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methylbenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。